molecular formula C16H11F3N2O4 B2773907 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1105243-43-3

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2773907
CAS No.: 1105243-43-3
M. Wt: 352.269
InChI Key: KFZYTYDGYXMZAK-UHFFFAOYSA-N
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Description

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a furan ring, an isoxazole ring, and a trifluoromethoxyphenyl group

Scientific Research Applications

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the use of a trifluoromethoxyphenyl halide in a nucleophilic substitution reaction.

    Final Assembly: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(furan-2-yl)isoxazol-3-yl)acetic acid
  • 2-(5-(furan-2-yl)isoxazol-3-yl)acetonitrile
  • (5-(furan-2-yl)isoxazol-3-yl)methanamine

Uniqueness

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in drug development and material science.

Properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O4/c17-16(18,19)24-12-5-3-10(4-6-12)20-15(22)9-11-8-14(25-21-11)13-2-1-7-23-13/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZYTYDGYXMZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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